One of the main applications of 4-FPITC is in the synthesis of thiourea derivatives. Thioureas are a class of organic compounds with the general structure R-N-C=S-R', where R and R' can be various functional groups. 4-FPITC can react with primary amines (R-NH2) to form N-substituted thioureas (R-N-C=S-C6H4F). This reaction is known as the Edman degradation, which is a widely used technique for protein sequencing [].
4-F-PITC is a derivative of isothiocyanate, a functional group known for its reactivity. It contains a fluorine atom attached to a phenyl ring (benzene ring) linked to an isothiocyanate group (N=C=S).
4-F-PITC has the chemical formula C7H4FNS. Its key structural features include:
The presence of the electron-withdrawing fluorine atom can affect the reactivity of the isothiocyanate group compared to unsubstituted isothiocyanates [].
4-F-PITC is primarily used in a chemical reaction called derivatization, where it reacts with amine groups (-NH2) in biomolecules to form stable thiocarbamate derivatives [, ]. This reaction is shown below:
R-NH2 (Amine) + C6H4F-N=C=S (4-F-PITC) -> R-NHC(=S)N(H)C6H4F (Thiocarbamate derivative) + HCl (Hydrochloric acid) []
Here, R represents the rest of the biomolecule containing the amine group.
Corrosive;Irritant;Health Hazard